Lycorine hydrochloride monohydrate
CAS No.: 6150-58-9
Cat. No.: VC0534146
Molecular Formula: C16H20ClNO5
Molecular Weight: 341.788
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6150-58-9 |
---|---|
Molecular Formula | C16H20ClNO5 |
Molecular Weight | 341.788 |
IUPAC Name | (1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrate;hydrochloride |
Standard InChI | InChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1 |
Standard InChI Key | ZOERACVSGIQXBP-RPWPNZQESA-N |
SMILES | C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.O.Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Lycorine hydrochloride monohydrate possesses distinctive chemical properties that influence its pharmacological profile and potential therapeutic applications. The compound's key chemical characteristics are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C16H17NO4·HCl·H2O |
Molecular Weight | 341.787 g/mol |
Stereochemistry | Absolute |
Defined Stereocenters | 4/4 |
E/Z Centers | 0 |
Charge | 0 |
Optical Activity | Unspecified |
The addition of hydrochloric acid and a water molecule to the core lycorine structure influences the compound's solubility, stability, and potentially its bioavailability compared to the free base form .
Structural Features
The structural representation of lycorine hydrochloride monohydrate can be described using SMILES notation:
O.Cl.[H][C@@]12N3CCC1=CC@HC@@H[C@@]2([H])C4=CC5=C(OCO5)C=C4C3
This notation reveals the compound's core tetracyclic skeleton with a pyrrolo[de]phenanthridine ring system. The molecule contains four stereocenters that significantly influence its three-dimensional configuration and, consequently, its biological activity. The compound's structure includes key functional groups such as hydroxyl groups and a methylenedioxy group that contribute to its pharmacological profile .
Pharmacological Activities
Anticancer Properties
Lycorine hydrochloride monohydrate has demonstrated significant anticancer activity through multiple mechanisms. Research shows that the compound can induce apoptosis (programmed cell death) in cancer cells, with studies indicating that this process is associated with G0/G1 cell cycle arrest . A 2007 study specifically highlighted this mechanism in KM3 cells, demonstrating the compound's ability to interfere with cancer cell proliferation by preventing progression through the cell cycle .
Furthermore, lycorine has shown the ability to down-regulate anti-apoptotic proteins, particularly Mcl-1, in human leukemia cells. This mechanism was documented in a 2009 study, providing insight into how the compound promotes cancer cell death . Notably, lycorine exhibits significant antitumor activity even in cancer cells that display resistance to conventional proapoptotic stimuli, suggesting potential applications in treating resistant cancers .
Acetylcholinesterase Inhibition
Lycorine hydrochloride monohydrate demonstrates acetylcholinesterase (AChE) inhibitory activity, with an IC50 value of 213.0 μM against human AChE . This property suggests potential applications in neurological conditions where AChE inhibition is beneficial, such as certain neurodegenerative disorders. A 2002 study specifically investigated the acetylcholinesterase inhibitory activity of Amaryllidaceae alkaloids, including lycorine, confirming this property .
Additional Biological Activities
Beyond its anticancer and acetylcholinesterase inhibitory properties, lycorine hydrochloride monohydrate exhibits several other biological activities of therapeutic interest:
-
Antiviral effects: Studies have reported antiviral activity against various viral pathogens.
-
Antimalarial properties: A 2008 study evaluated the antimalarial activities of lycorine derivatives, suggesting potential applications in malaria treatment .
-
Anti-inflammatory effects: The compound has demonstrated significant anti-inflammatory activity, though precise mechanisms remain under investigation.
These diverse pharmacological properties highlight the compound's potential utility across multiple therapeutic areas.
Research Findings on Anticancer Effects
In Vitro Studies
Numerous in vitro studies have evaluated the effects of lycorine hydrochloride monohydrate on various cancer cell lines. Cell viability assays have been conducted using multiple prostate cancer cell lines, including PC-3M, LNCaP, 22RV1, and DU145, as well as the non-cancerous prostate cell line PNT1A. These cells were treated with lycorine at concentrations ranging from 0 to 100 μM for 48 hours, allowing for comprehensive dose-response analyses .
A particularly significant finding comes from a 2010 study on leukemia, which demonstrated that pancratistatin (a related compound) induces apoptosis in clinical leukemia samples while having minimal effects on non-cancerous peripheral blood mononuclear cells . This selective toxicity profile suggests potential advantages for clinical applications, as it indicates the possibility of targeting cancer cells while sparing normal tissues.
A 2009 investigation specifically explored the structure-activity relationship of lycorine in relation to its antitumor effects, providing valuable insights into the structural features essential for anticancer activity . This research has contributed to the understanding of how structural modifications might enhance the compound's therapeutic efficacy.
In Vivo Studies
In vivo studies have further validated the therapeutic potential of lycorine hydrochloride monohydrate. Preclinical research has administered lycorine to mice at doses of 5 mg/kg/day or 10 mg/kg/day via intraperitoneal injection, establishing preliminary dosing parameters for animal models .
A significant 2007 study specifically evaluated the treatment effects of lycorine on SCID (severe combined immunodeficiency) mice models with human acute promyelocytic leukemia (APL) cells, providing valuable insights into the compound's efficacy against human leukemia in an in vivo context .
Additionally, research has demonstrated that lycorine crosses the blood-brain barrier in mice, suggesting potential central nervous system activity. This finding has implications for both the compound's neurological applications and potential central nervous system-related adverse effects .
Mechanisms of Action
Molecular Targets
While a comprehensive understanding of lycorine hydrochloride monohydrate's mechanisms of action remains incomplete, several molecular interactions have been identified:
-
Acetylcholinesterase inhibition: The compound inhibits human AChE with an IC50 of 213.0 μM .
-
Mcl-1 down-regulation: Studies have shown that lycorine reduces levels of the anti-apoptotic protein Mcl-1, promoting cancer cell death through enhanced apoptotic signaling .
-
Cell cycle regulation: The compound interferes with cell cycle progression, particularly at the G0/G1 checkpoint, preventing cancer cell proliferation .
Structure-Activity Relationships
Research into the structure-activity relationships of lycorine and its derivatives has provided insights into the structural features essential for biological activity. A 2009 study specifically investigated the relationship between structural characteristics and antitumor effects, contributing to the understanding of how structural modifications might enhance therapeutic efficacy .
Studies on secolycorines, which are structural derivatives of lycorine, have also been conducted to evaluate their effects on acetylcholinesterase, as noted in a 2007 publication . This research contributes to the broader understanding of how structural modifications to the lycorine scaffold influence biological activity.
Preclinical Development and Future Directions
Current Status of Research
Research on lycorine hydrochloride monohydrate has primarily focused on elucidating its mechanisms of action and evaluating its efficacy in preclinical models. Significant progress has been made in understanding its anticancer properties, with multiple studies documenting its effects on various cancer cell lines and in animal models .
The 2024 review article mentioned in the search results specifically aims to "comprehensively summarize recent research advancements regarding the anticancer potential of lycorine and lycorine hydrochloride," indicating ongoing scientific interest in developing these compounds as potential therapeutic agents . This review also addresses current research limitations and proposes optimization strategies for clinical translation.
Challenges and Future Research
Despite the promising pharmacological profile of lycorine hydrochloride monohydrate, several challenges must be addressed before clinical applications can be realized:
-
Incomplete mechanistic understanding: While various molecular interactions have been identified, a comprehensive understanding of the compound's mechanisms of action remains elusive.
-
Limited clinical data: Current research primarily consists of preclinical studies, with limited information on the compound's performance in human subjects.
-
Optimization requirements: Enhancements in formulation, delivery, and potency may be necessary to achieve optimal therapeutic effects.
Future research directions might include:
-
Advanced mechanistic studies to definitively identify primary molecular targets
-
Development of more potent and selective derivatives
-
Formulation strategies to optimize delivery and bioavailability
-
Combination approaches, particularly for cancer treatment
-
Clinical studies to assess safety, tolerability, and efficacy in humans
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume